molecular formula C12H14F3NS B13946141 N-(3-(methylthio)benzyl)-N-(trifluoromethyl)cyclopropanamine

N-(3-(methylthio)benzyl)-N-(trifluoromethyl)cyclopropanamine

Cat. No.: B13946141
M. Wt: 261.31 g/mol
InChI Key: WYKGSQSSSBWKEU-UHFFFAOYSA-N
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Description

N-(3-(methylthio)benzyl)-N-(trifluoromethyl)cyclopropanamine is a synthetic organic compound that features a cyclopropane ring substituted with a trifluoromethyl group and a benzyl group containing a methylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylthio)benzyl)-N-(trifluoromethyl)cyclopropanamine typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic or electrophilic trifluoromethylation reactions.

    Attachment of the Benzyl Group: The benzyl group with a methylthio substituent can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-(methylthio)benzyl)-N-(trifluoromethyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The benzyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features may make it a candidate for studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as binding to specific receptors or enzymes.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-(methylthio)benzyl)-N-(trifluoromethyl)cyclopropanamine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(methylthio)benzyl)-N-(trifluoromethyl)cyclopropanamine: can be compared to other cyclopropane-containing compounds with similar substituents.

    This compound: can be compared to other trifluoromethylated amines.

Uniqueness

The uniqueness of this compound lies in its combination of a cyclopropane ring, a trifluoromethyl group, and a benzyl group with a methylthio substituent. This combination of structural features may impart unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H14F3NS

Molecular Weight

261.31 g/mol

IUPAC Name

N-[(3-methylsulfanylphenyl)methyl]-N-(trifluoromethyl)cyclopropanamine

InChI

InChI=1S/C12H14F3NS/c1-17-11-4-2-3-9(7-11)8-16(10-5-6-10)12(13,14)15/h2-4,7,10H,5-6,8H2,1H3

InChI Key

WYKGSQSSSBWKEU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)CN(C2CC2)C(F)(F)F

Origin of Product

United States

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